Home > Products > Screening Compounds P43190 > 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline
4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline - 2415628-85-0

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Catalog Number: EVT-2772426
CAS Number: 2415628-85-0
Molecular Formula: C18H19N5O
Molecular Weight: 321.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic compound classified within the category of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial properties. This specific compound features a pyrimidine moiety, which may enhance its pharmacological profile, particularly in targeting certain biological pathways.

Source

The compound has been referenced in various scientific literature and patents, indicating its potential as a therapeutic agent. Notably, it appears in discussions surrounding small molecule kinase inhibitors, which are crucial in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival .

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. It falls under the broader category of medicinal chemistry as a potential drug candidate with kinase inhibitory activity.

Synthesis Analysis

Methods

The synthesis of 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Quinazoline Core: The quinazoline framework is generally synthesized via cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
  2. Piperidine Attachment: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an activated quinazoline precursor.
  3. Pyrimidine Functionalization: The pyrimidine moiety is typically incorporated via coupling reactions, employing pyrimidine derivatives that can react with functional groups on the piperidine or quinazoline .

Technical Details

Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and selectivity during synthesis. The use of protecting groups may also be necessary to prevent unwanted side reactions.

Molecular Structure Analysis

Data

  • Molecular Formula: C15H18N4O
  • Molecular Weight: Approximately 270.34 g/mol
  • Chemical Structure: Contains two nitrogen heterocycles (pyrimidine and piperidine) linked to a quinazoline scaffold.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolines and related heterocycles:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups on the quinazoline can facilitate nucleophilic attack by various reagents.
  2. Oxidation/Reduction: Functional groups present on the piperidine or pyrimidine rings may participate in redox reactions.
  3. Cross-Coupling Reactions: The compound may serve as a substrate in palladium-catalyzed cross-coupling reactions to form more complex structures .

Technical Details

Each reaction's efficiency depends on factors such as reagent concentration, temperature, and reaction time, necessitating careful optimization during experimental procedures.

Mechanism of Action

Process

The mechanism of action for 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline is likely associated with its role as a kinase inhibitor. By binding to specific kinases involved in signaling pathways, it may disrupt cellular processes related to growth and survival.

Data

Research indicates that compounds within this class often exhibit selectivity towards certain kinases, influencing downstream effects on cell cycle regulation and apoptosis . The exact targets for this compound would require further investigation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility varies depending on the solvent; polar solvents generally improve solubility due to the presence of nitrogen atoms.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to available lone pairs on nitrogen atoms, making it suitable for further derivatization .
Applications

Scientific Uses

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline has potential applications in:

  1. Cancer Therapy: As a small molecule kinase inhibitor, it may be explored for its efficacy against various cancers.
  2. Drug Development: Its unique structure could serve as a lead compound for synthesizing novel therapeutics targeting specific kinases or pathways involved in disease progression.
  3. Research Tool: Useful in biochemical studies aimed at elucidating kinase signaling pathways and their roles in cellular functions .
Introduction to Quinazoline-Based Therapeutics

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline-based drug development originated in the mid-20th century with natural alkaloid isolation, but accelerated dramatically following breakthroughs in kinase inhibition mechanisms. Early derivatives focused on simple substitutions at positions 4, 6, and 7 of the quinazoline ring, yielding compounds with modest anticancer activity but suboptimal selectivity [1]. The paradigm shifted with the discovery that 4-anilinoquinazolines could selectively target epidermal growth factor receptor (EGFR) tyrosine kinases, revolutionizing targeted cancer therapy [6]. This mechanistic insight catalyzed three generations of drug development:

  • First-generation reversible inhibitors (e.g., gefitinib, erlotinib) featured 4-anilino substituents with halogenated phenyl groups. These agents competitively blocked adenosine triphosphate (ATP) binding in EGFR but suffered from acquired resistance mutations [8].
  • Second-generation covalent binders (e.g., afatinib, dacomitinib) incorporated acrylamide groups enabling irreversible cysteine binding within the kinase domain, overcoming some resistance mechanisms while increasing off-target toxicity [6] [8].
  • Third-generation hybrid scaffolds emerged post-2010, integrating heteroaryl extensions to enhance potency against resistant mutants (e.g., T790M) and improve pharmacokinetic profiles. This era saw systematic exploration of piperidine-linked pyrimidine appendages to optimize target residence time and blood-brain barrier penetration [6] [9].

Table 1: Historical Milestones in Quinazoline Therapeutic Development

Time PeriodKey AdvancesRepresentative Agents
1980–2000Discovery of quinazoline kinase inhibitionSugen-derived experimental compounds
2001–2005First EGFR inhibitors approvedGefitinib (2003), Erlotinib (2004)
2006–2015Irreversible inhibitors; resistance mitigationAfatinib (2013), Dacomitinib (2014)
2016–presentHybrid scaffolds with auxiliary heterocyclesOsimertinib-inspired derivatives

The synthesis of quinazoline derivatives evolved in parallel with therapeutic applications. Classical methods like the Niementowski reaction (anthranilic acid + amides) provided early access to quinazolin-4(3H)-ones but with limited yields (40–55%) [6]. Contemporary routes employ transition metal catalysis and microwave-assisted cyclization, enabling efficient incorporation of complex side chains like the piperidinylmethylpyrimidinyloxy group in 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline. These advances facilitated systematic structure-activity relationship (SAR) exploration, particularly regarding substitutions at the 4-position of quinazoline [1] [6].

Quinazolines now constitute over 15% of FDA-approved kinase inhibitors, reflecting their dominance in targeted oncology. Their versatility extends beyond EGFR to inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and cyclin-dependent kinases (CDKs) [2] [6]. This expansion underscores the scaffold’s adaptability to diverse binding pockets through rational structural hybridization.

Structural Significance of 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline in Heterocyclic Drug Design

Quinazoline Core: Target Engagement Platform

The quinazoline nucleus serves as a bioisostere of purine nucleotides, enabling competitive binding at kinase ATP sites. Position N-1 and C-2 accept hydrogen bonds from hinge region residues (e.g., Met793 in EGFR), while the fused benzene ring engages in hydrophobic stacking with catalytic lysine residues [6] [8]. Unlike earlier 4-anilinoquinazolines, the 4-piperidinyl linkage in 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline introduces conformational flexibility, potentially accommodating mutant kinase conformations. Quantum mechanical studies indicate the quinazoline system’s dipole moment (~2.2 D) facilitates polarized interactions with conserved kinase domains, explaining its privileged status among heterocyclic scaffolds [6] [8].

Table 2: Molecular Interactions Enabled by Quinazoline Components

Structural ElementMolecular PropertiesBiological Interactions
Quinazoline corePlanar configuration; dipole moment 2.2 DH-bond acceptance at N-1/C-2; hydrophobic stacking
Piperidine linkerBasic nitrogen (pKa ~8.5); chair-boat transitionConformational adaptability; solubility modulation
Pyrimidinyloxy armπ-deficient heterocycle; H-bond acceptanceAuxiliary hinge binding; selectivity pocket engagement

Piperidine Linker: Conformational Dynamics

The piperidin-1-yl group at position 4 provides three-dimensional flexibility absent in planar aniline derivatives. This alicyclic spacer adopts variable chair-boat conformations, enabling the terminal pyrimidine group to sample distinct spatial orientations without compromising quinazoline hinge binding [9]. Molecular dynamics simulations indicate the piperidine’s methylene bridge allows 15–20° rotational freedom, facilitating adaptation to resistance mutations that narrow the ATP pocket [6] [9]. Additionally, the piperidine nitrogen (pKa ~8.5) may undergo protonation in acidic tumor microenvironments, enhancing water solubility and tissue accumulation—a limitation of earlier hydrophobic derivatives [9].

Pyrimidinyloxy Arm: Selectivity Enhancement

The 2-pyrimidinyloxy extension represents a strategic innovation for overcoming kinase inhibitor resistance. Pyrimidine’s π-deficient character enables complementary interactions with gatekeeper residues (e.g., Thr790 in EGFR), while its oxygen linker provides an optimal 3-atom tether length for accessing adjacent hydrophobic pockets [9] [10]. Crucially, pyrimidine’s hydrogen-bonding capacity (N-1 acceptor, C-2-H donor) permits bifunctional binding: primary hinge interaction via quinazoline and auxiliary engagement through pyrimidine [9]. This dual-point binding explains the compound’s retained potency against mutants with steric hindrance at the quinazoline binding site.

Figure 1: Proposed Binding Mechanism

Kinase Hinge Region  ║  [Quinazoline] - H-bonds (N1/C2)  ║  Piperidine - Adjustable spacer  ║  [Pyrimidine] - Auxiliary H-bonds  ║  Selectivity Pocket  

Synthetic accessibility enhances this scaffold’s utility. The piperidinylmethylpyrimidinyloxy side chain can be constructed via nucleophilic substitution between 2-chloropyrimidine and 4-(hydroxymethyl)piperidine, followed by Mitsunobu coupling or direct alkylation at quinazoline’s 4-position [6] [9]. This modular synthesis supports rapid SAR exploration, particularly regarding pyrimidine substitutions (e.g., 5-methoxy variants) that fine-tune electron distribution and binding affinity [9].

Hybridization Rationale: Combining these elements creates a synergistic pharmacophore. The quinazoline core maintains essential hinge binding, while the pyrimidinyloxy arm reaches deeper hydrophobic regions typically untargeted by first-generation inhibitors. Piperidine’s flexibility bridges these domains without steric clash, enabling activity against resistant phenotypes. This architectural strategy exemplifies modern heterocyclic drug design—maximizing target engagement through spatially distributed complementary functionalities [1] [6] [9].

Properties

CAS Number

2415628-85-0

Product Name

4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline

IUPAC Name

4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline

Molecular Formula

C18H19N5O

Molecular Weight

321.384

InChI

InChI=1S/C18H19N5O/c1-2-5-16-15(4-1)17(22-13-21-16)23-10-6-14(7-11-23)12-24-18-19-8-3-9-20-18/h1-5,8-9,13-14H,6-7,10-12H2

InChI Key

SHFOKHNDXFLQCM-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=NC=NC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.